(2-(Pyridin-2-yl)phenyl)boronic acid
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Overview
Description
(2-(Pyridin-2-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a pyridine ring at the ortho position. This compound is of significant interest in organic chemistry due to its versatile reactivity and applications in various chemical transformations, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyridin-2-yl)phenyl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. A common method includes the reaction of 2-bromopyridine with a metalation reagent such as n-butyllithium to form an organolithium intermediate. This intermediate is then reacted with a boronic acid ester to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve the recovery and recycling of boronic acid reagents to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2-(Pyridin-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Typical reaction conditions involve mild temperatures and neutral to slightly basic pH .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, in Suzuki–Miyaura coupling, the major product is a biaryl compound, while oxidation reactions yield boronic esters .
Scientific Research Applications
(2-(Pyridin-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(Pyridin-2-yl)phenyl)boronic acid involves its ability to form covalent bonds with various substrates. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The compound’s reactivity is influenced by the electronic properties of the pyridine and phenyl rings, which can stabilize intermediates and transition states during reactions .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-boronic acid: Similar in structure but lacks the phenyl ring, making it less versatile in cross-coupling reactions.
Phenylboronic acid: Lacks the pyridine ring, which reduces its ability to participate in certain reactions that require nitrogen coordination.
4-(Pyridin-4-yl)phenylboronic acid: Similar but with the pyridine ring at the para position, which affects its reactivity and the types of complexes it can form.
Uniqueness
(2-(Pyridin-2-yl)phenyl)boronic acid is unique due to the ortho substitution of the pyridine ring, which enhances its reactivity and allows for the formation of more stable complexes with transition metals. This makes it particularly valuable in catalytic applications and the synthesis of complex organic molecules .
Properties
IUPAC Name |
(2-pyridin-2-ylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2/c14-12(15)10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8,14-15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFOENMIVYCLDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC=CC=N2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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